6-(Isopropyl(methyl)amino)hexan-2-ol
Description
Properties
Molecular Formula |
C10H23NO |
|---|---|
Molecular Weight |
173.30 g/mol |
IUPAC Name |
6-[methyl(propan-2-yl)amino]hexan-2-ol |
InChI |
InChI=1S/C10H23NO/c1-9(2)11(4)8-6-5-7-10(3)12/h9-10,12H,5-8H2,1-4H3 |
InChI Key |
NYUGIIQFUAEHGG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C)CCCCC(C)O |
Origin of Product |
United States |
Synthetic Methodologies for 6 Isopropyl Methyl Amino Hexan 2 Ol
Classical Organic Synthesis Pathways
Classical approaches to the synthesis of 6-(Isopropyl(methyl)amino)hexan-2-ol prioritize efficiency and scalability, often employing well-established reaction types. These pathways include nucleophilic substitution reactions to form the key carbon-nitrogen bond and reductive amination to build the amine functionality from carbonyl precursors.
Amination Reactions and Alkylation Strategies
The construction of the tertiary amine in this compound can be achieved through direct amination or sequential alkylation strategies. A primary route involves the nucleophilic substitution of a suitable precursor, such as 6-bromohexan-2-ol or 6-iodohexan-2-ol, with N-isopropylmethylamine. The hydroxyl group would likely require a protecting group, such as a silyl (B83357) ether (e.g., TBDMS) or a tetrahydropyranyl (THP) ether, to prevent it from interfering with the amination reaction.
Table 1: Comparison of Alkylation Strategies for Tertiary Amine Synthesis
| Strategy | Precursor | Reagents | Key Considerations |
|---|---|---|---|
| Direct Amination | 6-halo-2-hexanol (protected) | N-isopropylmethylamine, Base (e.g., K₂CO₃) | Requires protection of the alcohol; reaction conditions must be optimized to ensure good yields. |
| Sequential Alkylation | 6-aminohexan-2-ol (B8677705) | 1. Methylating agent (e.g., CH₃I) 2. Isopropylating agent (e.g., 2-bromopropane) | Risk of over-alkylation to form quaternary ammonium (B1175870) salts; may require intermediate purification steps. |
Reductive Amination Approaches
Reductive amination is a powerful and widely used method for forming C-N bonds and represents a highly effective pathway to this compound. organic-chemistry.org This approach typically involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the target amine.
A plausible route would start with a protected form of 6-oxohexan-2-ol. This keto-alcohol could be reacted with N-isopropylmethylamine in the presence of a suitable reducing agent. A variety of reducing agents can be employed, with milder reagents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective for this transformation. Alternatively, catalytic hydrogenation over a metal catalyst (e.g., Pd/C, PtO₂) can also be used. unisi.itresearchgate.net
Another reductive amination strategy involves a stepwise introduction of the alkyl groups onto a primary amine. Starting with 6-aminohexan-2-ol, reaction with acetone (B3395972) in the presence of a reducing agent would yield the N-isopropyl derivative. A subsequent reductive amination with formaldehyde (B43269) would then introduce the methyl group to complete the synthesis of the tertiary amine.
Table 2: Common Reducing Agents for Reductive Amination
| Reducing Agent | Abbreviation | Typical Substrates | Advantages |
|---|---|---|---|
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Aldehydes, Ketones | Mild and selective; tolerant of many functional groups. |
| Sodium Cyanoborohydride | NaBH₃CN | Aldehydes, Ketones | Effective at slightly acidic pH; reaction can be slow. |
| Catalytic Hydrogenation | H₂/Catalyst (Pd, Pt, Ni) | Aldehydes, Ketones | "Green" reagent (water is the only byproduct); can reduce other functional groups. google.com |
One-Pot Reaction Sequences
To improve process efficiency and reduce waste from intermediate purification steps, a one-pot synthesis could be designed. Such a sequence would combine multiple transformations in a single reaction vessel. For instance, the oxidation of 6-methylhexan-2-ol to the corresponding ketone, followed by in-situ reductive amination with N-isopropylmethylamine, could potentially be achieved in a one-pot process. While specific one-pot syntheses for this exact molecule are not prominently documented, the principles are well-established for related amino alcohol structures. nih.govrsc.org
Stereoselective Synthesis of this compound
The presence of a chiral center at the C-2 position means that this compound exists as a pair of enantiomers. Stereoselective synthesis aims to produce a single enantiomer in high purity, which is often crucial for biological applications.
Chiral Auxiliary-Mediated Transformations
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the key stereoselective step, the auxiliary is removed, yielding the enantiomerically enriched product.
For the synthesis of a specific enantiomer of this compound, a chiral auxiliary could be employed to control the reduction of a ketone precursor. For example, a prochiral ketone, such as 6-(N-isopropyl-N-methylamino)hexan-2-one, could be converted into a chiral enamine or imine using a chiral amine auxiliary (e.g., a derivative of phenethylamine (B48288) or prolinol). Subsequent diastereoselective reduction of the C=O or C=N bond, followed by removal of the auxiliary, would yield the desired enantiomer of the amino alcohol. This strategy allows for the predictable formation of either the (R) or (S) enantiomer by selecting the appropriate enantiomer of the chiral auxiliary. nih.gov
Asymmetric Catalysis in C-N and C-O Bond Formation
Asymmetric catalysis is a highly efficient method for preparing enantiomerically pure compounds, utilizing small amounts of a chiral catalyst to generate large quantities of a chiral product. mdpi.commdpi.com
Asymmetric C-O Bond Formation: The most direct approach to establishing the stereocenter at C-2 is through the asymmetric reduction of the ketone precursor, 6-(N-isopropyl-N-methylamino)hexan-2-one. This can be accomplished using various catalytic systems. Transfer hydrogenation with a chiral ruthenium or rhodium catalyst, often in the presence of a hydrogen donor like isopropanol (B130326) or formic acid, is a well-established method. Alternatively, stoichiometric chiral reducing agents based on boron, such as the Corey-Bakshi-Shibata (CBS) catalyst, can provide high levels of enantioselectivity.
Table 3: Examples of Catalysts for Asymmetric Ketone Reduction
| Catalyst System | Type | Typical Enantiomeric Excess (ee) |
|---|---|---|
| Noyori's Ruthenium Catalysts | Ru(II)-chiral diphosphine/diamine | >95% |
| Corey-Bakshi-Shibata (CBS) Catalyst | Chiral Oxazaborolidine | >90% |
Asymmetric C-N Bond Formation: While less common for this specific transformation, asymmetric C-N bond formation could also be envisioned. An asymmetric hydroamination of a suitable olefin precursor could install both the amine and the chiral center. More relevant would be an asymmetric reductive amination, where a prochiral ketone is reacted with the amine in the presence of a chiral catalyst and a reducing agent to directly form the chiral amino alcohol.
Diastereoselective Control in Hexanol Backbone Synthesis
A key challenge in the synthesis of this compound lies in the stereoselective formation of the alcohol group at the C-2 position of the hexanol backbone. The presence of the chiral center at C-2 gives rise to the possibility of diastereomers. Achieving a high degree of diastereoselectivity is crucial for obtaining a stereochemically pure final product. A common and effective strategy to achieve this is through the diastereoselective reduction of a precursor ketone, specifically 6-(Isopropyl(methyl)amino)hexan-2-one.
The stereochemical outcome of the reduction of the carbonyl group in 6-(Isopropyl(methyl)amino)hexan-2-one can be influenced by the choice of reducing agent and the reaction conditions. Chiral reducing agents are often employed to induce facial selectivity in the hydride attack on the prochiral ketone.
One plausible synthetic approach begins with a Michael addition of isopropyl(methyl)amine to a suitable α,β-unsaturated ketone, followed by reduction of the resulting γ-aminoketone. The diastereoselectivity of this reduction step is critical. Various reducing agents have been shown to exhibit high levels of diastereoselectivity in the reduction of γ-amino ketones. For instance, reductions using sodium borohydride (B1222165) in the presence of a Lewis acid, or more complex hydride reagents, can provide good to excellent diastereomeric ratios. The stereochemical outcome is often governed by the formation of a chelated intermediate, which directs the hydride delivery from the less hindered face of the carbonyl group.
Another viable route involves the diastereoselective reduction of N-protected δ-amino γ-keto esters. acs.org Although this applies to a slightly different substrate, the principles of chelation-controlled reduction are transferable. Reagents like lithium tri-tert-butoxyaluminum hydride have demonstrated high anti-selectivity in such systems. acs.org Conversely, non-chelating conditions using reagents like NB-Enantride can favor the syn diastereomer. acs.org
The table below summarizes typical diastereoselective reductions of γ-amino ketones, which serve as analogous reactions for the synthesis of the hexanol backbone of the target molecule.
| Precursor | Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (syn:anti) | Reference |
| N-aryl-β-amino ketone | Et3BHLi | THF | -78 | >95:5 | rsc.org |
| N-aryl-β-amino ketone | Zn(BH4)2 | THF | -78 | 5:95 | rsc.org |
| N-Boc-δ-amino γ-keto ester | LiAlH(O-t-Bu)3 | EtOH | -78 | >5:95 (anti) | acs.org |
| N-Boc-δ-amino γ-keto ester | NB-Enantride | THF | -78 | 95:5 (syn) | acs.org |
Isolation and Purification Techniques for Synthetic Products
Following the synthesis of this compound, the crude product is typically a mixture containing the desired diastereomers, unreacted starting materials, and byproducts. Therefore, robust isolation and purification techniques are essential to obtain the compound in high purity.
Chromatographic Methodologies in Laboratory Scale Synthesis
Column chromatography is a fundamental technique for the purification of organic compounds on a laboratory scale. For amino alcohols such as this compound, silica (B1680970) gel is a commonly used stationary phase. The choice of the mobile phase (eluent) is critical for achieving good separation.
Given the basic nature of the amino group and the polar hydroxyl group, a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (such as ethyl acetate (B1210297) or isopropanol) is typically employed. To prevent the basic amine from tailing on the acidic silica gel, a small amount of a basic modifier, such as triethylamine (B128534) or ammonia, is often added to the eluent system. The optimal solvent system is usually determined by thin-layer chromatography (TLC) analysis.
For more challenging separations, such as the separation of diastereomers, High-Performance Liquid Chromatography (HPLC) may be utilized. Both normal-phase and reversed-phase HPLC can be effective, depending on the specific properties of the diastereomers.
The following table provides examples of solvent systems that can be adapted for the chromatographic purification of amino alcohols.
| Stationary Phase | Mobile Phase | Application |
| Silica Gel | Hexane/Ethyl Acetate with 0.5% Triethylamine | General purification of amino alcohols |
| Silica Gel | Dichloromethane/Methanol with 1% Ammonia | Purification of more polar amino alcohols |
| C18 Reversed-Phase Silica | Acetonitrile/Water with 0.1% Trifluoroacetic Acid | HPLC separation of diastereomeric amino alcohols |
Crystallization and Recrystallization for Purity
Crystallization is a powerful technique for the final purification of solid organic compounds. For amino alcohols, which can sometimes be oils at room temperature, conversion to a crystalline salt is a common strategy. The hydrochloride or oxalate (B1200264) salts of amines are often crystalline and can be purified by recrystallization.
The choice of solvent is paramount for successful recrystallization. An ideal solvent should dissolve the compound well at an elevated temperature but poorly at a lower temperature. For amino alcohol salts, polar solvents like ethanol, methanol, or isopropanol, often in combination with a less polar co-solvent like diethyl ether or ethyl acetate, are frequently used.
The process involves dissolving the crude salt in a minimum amount of the hot solvent, followed by slow cooling to induce crystallization. The resulting crystals are then collected by filtration, washed with a small amount of cold solvent, and dried. This process can be repeated (recrystallization) to achieve higher purity.
Below is a table outlining potential solvent systems for the recrystallization of amino alcohol salts.
| Compound Type | Solvent System | Procedure |
| Amino Alcohol Hydrochloride | Ethanol/Diethyl Ether | Dissolve in hot ethanol, add diethyl ether until turbidity appears, then cool slowly. |
| Amino Alcohol Oxalate | Isopropanol/Water | Dissolve in a minimal amount of hot isopropanol-water mixture and cool. |
| Free Amino Alcohol (if solid) | Heptane/Ethyl Acetate | Dissolve in hot ethyl acetate, add heptane, and cool to induce crystallization. |
The Versatility of this compound as a Synthetic Intermediate
The chemical compound this compound is a bifunctional molecule that holds considerable potential as a synthetic intermediate and chemical building block in various branches of chemistry. Its structure, featuring a secondary alcohol and a tertiary amine, allows for a wide range of chemical modifications, making it a valuable precursor for more complex molecular architectures. This article explores the role of this compound in synthetic chemistry, focusing on its application in the construction of drug-like molecules, the design of ligands for coordination chemistry, and various derivatization and functionalization strategies.
Role As a Synthetic Intermediate and Chemical Building Block
The utility of 6-(Isopropyl(methyl)amino)hexan-2-ol as a synthetic intermediate stems from the presence of two distinct and reactive functional groups: a hydroxyl (-OH) group at the 2-position and an isopropyl(methyl)amino group at the 6-position of the hexane (B92381) chain. This arrangement allows for selective chemical transformations at either end of the molecule, providing a versatile platform for the synthesis of a diverse array of derivatives.
The unique combination of a chiral secondary alcohol and a tertiary amine makes this compound an attractive starting material for the synthesis of more intricate molecules with potential applications in medicinal chemistry and materials science.
While specific examples of drugs containing the this compound scaffold are not prevalent in publicly accessible literature, its structural motifs are relevant to the design of pharmacologically active compounds. Amino alcohols are a well-known class of compounds with a broad spectrum of biological activities. The presence of both a hydrogen bond donor (hydroxyl group) and a hydrogen bond acceptor (tertiary amine) allows for interactions with biological targets such as receptors and enzymes.
Bifunctional molecules containing both nitrogen and oxygen donor atoms are of significant interest in the field of coordination chemistry. The nitrogen atom of the tertiary amine and the oxygen atom of the hydroxyl group in this compound can act as a bidentate ligand, coordinating to a metal center to form a stable chelate ring.
The stereochemistry of the chiral center at the 2-position can be exploited to synthesize chiral ligands for asymmetric catalysis. The nature of the substituents on the nitrogen atom (isopropyl and methyl groups) influences the steric and electronic properties of the resulting metal complex, which in turn can affect its catalytic activity and selectivity. The synthesis of coordination compounds with amino acid derivatives and their mixed-ligand complexes has demonstrated the importance of N,O-donor ligands in creating complexes with interesting biological and physical properties.
The reactivity of the hydroxyl and amine functionalities in this compound allows for a variety of chemical transformations to generate a library of derivatives with diverse properties.
The secondary hydroxyl group is a versatile handle for a range of chemical modifications. These transformations can be used to introduce new functional groups, alter the polarity of the molecule, or to link it to other molecular fragments.
Table 1: Potential Modifications at the Hydroxyl Moiety
| Reaction Type | Reagent/Catalyst | Functional Group Introduced |
| Esterification | Acyl chloride, Carboxylic acid/DCC | Ester |
| Etherification | Alkyl halide/Base | Ether |
| Oxidation | PCC, Swern oxidation | Ketone |
| Carbonate formation | Phosgene, Triphosgene | Carbonate |
| Urethane formation | Isocyanate | Urethane |
The direct functionalization of the hydroxyl group of ligands attached to nanoparticles has been demonstrated, highlighting the accessibility of this group for chemical reactions.
The tertiary amine in this compound is generally less reactive than a primary or secondary amine. However, it can still undergo several important transformations.
Table 2: Potential Transformations of the Amine Functionality
| Reaction Type | Reagent/Catalyst | Product Type |
| Quaternization | Alkyl halide | Quaternary ammonium (B1175870) salt |
| N-oxide formation | Hydrogen peroxide, m-CPBA | N-oxide |
| Hofmann Elimination | Methyl iodide, then Ag2O, heat | Alkene |
These reactions can be used to introduce a positive charge, alter the steric bulk around the nitrogen atom, or to eliminate the amine functionality to create an unsaturated system.
Further modifications to the carbon backbone of this compound can be envisaged, although these would likely require more complex multi-step synthetic sequences. For instance, the hydroxyl group could be converted into a good leaving group, followed by nucleophilic substitution to introduce a variety of side chains. Alternatively, the synthesis could start from a different precursor to introduce diversity in the carbon chain before the formation of the amino alcohol. The synthesis of β-amino alcohols from methyl epoxy stearate (B1226849) demonstrates how variations in the carbon chain and the amine nucleophile can lead to a diverse range of products.
Structural and Spectroscopic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. Through the analysis of ¹H and ¹³C spectra, as well as multidimensional experiments, a complete picture of the atomic arrangement and stereochemistry can be assembled.
Proton NMR provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. For 6-(Isopropyl(methyl)amino)hexan-2-ol, each distinct proton set is expected to produce a unique signal with a characteristic chemical shift, multiplicity (splitting pattern), and integration value. The chiral center at the C2 position renders the two methyl groups of the isopropyl moiety diastereotopic, meaning they are chemically non-equivalent and would likely appear as two distinct doublets.
The predicted ¹H NMR spectral data are summarized in the table below.
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H1 (CH₃-C2) | ~1.20 | Doublet | ~6.0 |
| H2 (CH-OH) | ~3.80 | Multiplet | - |
| H3, H4, H5 (-CH₂-) | ~1.30 - 1.70 | Multiplets | - |
| H6 (-CH₂-N) | ~2.40 | Triplet | ~7.5 |
| N-CH₃ | ~2.25 | Singlet | - |
| Isopropyl CH | ~2.80 | Septet | ~6.5 |
| Isopropyl CH₃ | ~1.05 | Doublet (x2) | ~6.5 |
| OH | Variable (broad) | Singlet | - |
Carbon-13 NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to probe the carbon skeleton of the molecule. The chemical shift of each carbon is influenced by its hybridization and the electronegativity of adjacent atoms. The presence of the electronegative oxygen and nitrogen atoms causes the nearby carbons (C2, C6, N-CH₃, and the isopropyl CH) to be shifted downfield. libretexts.orglibretexts.org
The predicted ¹³C NMR chemical shifts are detailed in the following table.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C1 | ~23 |
| C2 | ~68 |
| C3 | ~39 |
| C4 | ~25 |
| C5 | ~28 |
| C6 | ~55 |
| N-CH₃ | ~35 |
| Isopropyl CH | ~58 |
| Isopropyl CH₃ | ~20 (two signals expected) |
To unambiguously assign all proton and carbon signals and to confirm the molecular structure, a suite of two-dimensional (2D) NMR experiments is essential. mdpi.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For this compound, COSY would show correlations between H1 and H2, H2 and H3, and sequentially along the hexanol chain to H6. It would also confirm the isopropyl group structure by showing a cross-peak between the isopropyl CH proton and the two isopropyl methyl proton signals.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the carbon atom to which it is directly attached. It is used to definitively assign the carbon signals based on the more easily interpreted proton spectrum. For example, the proton signal at ~3.80 ppm would correlate with the carbon signal at ~68 ppm, confirming the assignments for C2 and H2.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range (2-3 bond) correlations between protons and carbons, which is critical for piecing together the molecular fragments. Key correlations would include the N-CH₃ protons to C6 and the isopropyl CH carbon, as well as the H1 protons to the C2 carbon.
NOESY/ROESY (Nuclear/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space proximity between protons, regardless of their bonding network. They are particularly useful for determining stereochemistry and conformational preferences of the molecule in solution.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
IR and UV-Vis spectroscopy provide complementary information, focusing on the molecule's functional groups and electronic properties, respectively.
Infrared (IR) spectroscopy measures the vibrational frequencies of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies. For this compound, the key functional groups are the hydroxyl (O-H) group of the secondary alcohol and the carbon-nitrogen (C-N) bond of the tertiary amine.
The expected characteristic IR absorption bands are presented below.
| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | Intensity |
| O-H (Alcohol) | Stretching | 3200 - 3600 | Strong, Broad |
| C-H (Aliphatic) | Stretching | 2850 - 2960 | Strong |
| C-O (Alcohol) | Stretching | 1050 - 1260 | Strong |
| C-N (Amine) | Stretching | 1020 - 1250 | Medium-Weak |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. The absorption of UV or visible light occurs when an electron is promoted from a lower to a higher energy molecular orbital. The structural components responsible for this absorption are known as chromophores.
The this compound molecule lacks traditional chromophores such as conjugated π-systems or carbonyl groups. The only available electronic transitions are the n → σ* transitions associated with the non-bonding (lone pair) electrons on the oxygen and nitrogen atoms. orientjchem.org These transitions require high energy and typically occur at wavelengths below 200 nm, which is outside the range of standard UV-Vis spectrophotometers. Consequently, the compound is expected to be transparent in the near-UV and visible regions of the electromagnetic spectrum.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical tool used to measure the mass-to-charge ratio (m/z) of ions. This technique is indispensable for determining the molecular weight of a compound and deducing its structure by analyzing the fragments that are produced when the molecule is ionized and broken apart.
Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules, such as amino alcohols. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. For this compound, which contains a basic amino group, analysis is typically performed in positive ion mode, where the molecule readily accepts a proton to form the protonated molecule, [M+H]+.
The molecular formula of this compound is C10H23NO, which corresponds to a monoisotopic mass of 173.1780 u. Therefore, in an ESI-MS spectrum, the most prominent ion observed would be the protonated molecule at an m/z value of approximately 174.1858.
Tandem mass spectrometry (MS/MS) experiments on the [M+H]+ ion would provide further structural information through collision-induced dissociation (CID). The fragmentation of protonated amino alcohols is characterized by several key pathways. A common fragmentation route involves the cleavage of the C-C bond alpha to the nitrogen atom, leading to the formation of a stable iminium ion. For this compound, this would result in the formation of the N-isopropyl-N-methylaminium ion. Another characteristic fragmentation is the neutral loss of water (H2O) from the protonated molecule, a common behavior for alcohols.
Table 1: Predicted ESI-MS/MS Fragments of Protonated this compound ([M+H]+ at m/z 174.2)
| Fragment Ion | Proposed Structure | Predicted m/z |
| [M+H - H₂O]⁺ | Ion resulting from the loss of water | 156.2 |
| [CH₃CH(OH)CH₂CH₂CH₂]⁺ | Cleavage of the C-N bond | 101.1 |
| [CH₃N(H)CH(CH₃)₂]⁺ | Alpha-cleavage product | 88.1 |
| [CH₃CH=OH]⁺ | Fragment from the alcohol moiety | 45.1 |
Gas chromatography-mass spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an ideal method for the analysis of volatile and thermally stable compounds. This compound, being a relatively small molecule, is amenable to GC-MS analysis, potentially after derivatization to increase its volatility.
In GC-MS, molecules are typically ionized by electron ionization (EI), a hard ionization technique that imparts significant energy to the analyte molecules, leading to extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, with a characteristic pattern of fragment ions.
The molecular ion peak (M+•) in the EI spectrum of this compound would be observed at an m/z of 173.2. However, for aliphatic alcohols and amines, the molecular ion peak is often weak or absent due to the rapid fragmentation of the molecule.
The fragmentation of this compound under EI conditions would be expected to follow several predictable pathways:
Alpha-cleavage: This is a dominant fragmentation pathway for both amines and alcohols. Cleavage of the C-C bond adjacent to the nitrogen or oxygen atom results in the formation of a resonance-stabilized cation. For this compound, alpha-cleavage next to the nitrogen would lead to a prominent ion. Similarly, cleavage of the bond between C2 and C3 would generate a characteristic fragment containing the hydroxyl group.
Loss of Water: Similar to ESI-MS, the loss of a water molecule (18 u) from the molecular ion is a common fragmentation pathway for alcohols in EI-MS, leading to a peak at M-18.
Amine Fragmentation: The amino group can undergo fragmentation, leading to the loss of alkyl groups attached to the nitrogen.
Table 2: Predicted Characteristic GC-MS (EI) Fragments of this compound
| m/z | Proposed Fragment Ion/Neutral Loss |
| 158 | [M - CH₃]⁺ |
| 155 | [M - H₂O]⁺ |
| 130 | [M - C₃H₇]⁺ |
| 100 | [CH₂=N(CH₃)CH(CH₃)₂]⁺ |
| 86 | [CH₂=N(CH₃)CH₂CH₂CH₃]⁺ |
| 72 | [CH(CH₃)=N(H)CH₃]⁺ |
| 58 | [CH₂=N(H)CH₃]⁺ |
| 45 | [CH₃CH=OH]⁺ |
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and energetic properties of molecules like 6-(isopropyl(methyl)amino)hexan-2-ol. DFT methods provide a balance between computational cost and accuracy, making them suitable for molecules of this size.
Electronic Structure and Reactivity Predictions
DFT calculations can elucidate the electronic landscape of this compound. By solving approximations of the Schrödinger equation, these methods can determine the distribution of electrons within the molecule, which is fundamental to its reactivity. Key parameters that would be obtained from such calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity.
Furthermore, the calculation of the molecular electrostatic potential (MEP) surface would reveal the regions of positive and negative charge distribution. For this compound, the lone pairs of electrons on the nitrogen and oxygen atoms are expected to be regions of negative potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group would represent a region of positive potential.
Illustrative Data Table: Predicted Electronic Properties of this compound
| Parameter | Predicted Value (Illustrative) | Significance |
|---|---|---|
| HOMO Energy | -8.5 eV | Indicates electron-donating capability |
| LUMO Energy | +1.2 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 9.7 eV | Relates to chemical stability and reactivity |
| Dipole Moment | 2.5 D | Indicates overall polarity of the molecule |
Energetic Analysis of Conformational Isomers
The flexible six-carbon chain of this compound allows for a multitude of conformational isomers. Quantum chemical calculations can be employed to determine the relative energies of these conformers. By systematically rotating the dihedral angles of the molecule's backbone and performing geometry optimizations, a potential energy surface can be mapped out. This analysis would identify the most stable, low-energy conformations of the molecule in the gas phase. The relative energies of different conformers are crucial for understanding which shapes the molecule is most likely to adopt, which in turn influences its physical properties and biological activity.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time, providing insights into its conformational flexibility and interactions with its environment.
Intermolecular Interactions in Solvent Systems
The behavior of this compound in a solvent, such as water, can be investigated using MD simulations. By placing the molecule in a simulation box filled with solvent molecules, it is possible to study the intermolecular interactions, such as hydrogen bonding between the hydroxyl and amino groups of the solute and the surrounding water molecules. The simulation would also provide information on the hydration shell around the molecule and how it influences the solute's conformation. Understanding these interactions is critical for predicting the molecule's solubility and behavior in aqueous environments. For instance, MD simulations of ethanol-water mixtures have provided detailed insights into the hydrogen-bonding networks that govern the properties of such solutions.
In Silico Prediction of Spectroscopic Parameters
Computational methods can predict various spectroscopic parameters for this compound, which can aid in its experimental characterization. Techniques are available to predict Nuclear Magnetic Resonance (NMR) spectra, Infrared (IR) spectra, and other spectroscopic data. These in silico predictions can be compared with experimental data to confirm the molecule's structure. For flexible molecules, it is often necessary to calculate the spectra for multiple low-energy conformers and then compute a Boltzmann-weighted average to obtain a representative theoretical spectrum.
Illustrative Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) (Illustrative) |
|---|---|
| C1 (CH₃ on hexan-2-ol) | 23.5 |
| C2 (CH-OH) | 68.2 |
| C3 (CH₂) | 36.1 |
| C4 (CH₂) | 25.8 |
| C5 (CH₂) | 29.4 |
| C6 (CH₂-N) | 55.9 |
| Isopropyl CH | 52.3 |
| Isopropyl CH₃ | 19.7 |
| N-CH₃ | 42.0 |
Structure Activity Relationship Sar Investigations of Analogues and Derivatives
Impact of Isopropyl and Methyl Substituents on Molecular Interactions
The nature of the substituents on the nitrogen atom plays a pivotal role in defining the steric and electronic properties of the amino group, which in turn significantly influences the molecule's interactions with its environment. In the case of 6-(Isopropyl(methyl)amino)hexan-2-ol, the presence of both a bulky isopropyl group and a smaller methyl group creates a specific steric profile that can be crucial for binding to target proteins or receptors.
The isopropyl group, with its branched structure, introduces significant steric hindrance around the nitrogen atom. This bulkiness can be a key determinant of selectivity, allowing the molecule to fit snugly into specific binding pockets while preventing it from interacting with others. The methyl group, being smaller, provides a point of balance, preventing the amino group from becoming excessively hindered. The interplay between the sizes of these two alkyl groups can be fine-tuned to optimize binding affinity.
Furthermore, the electronic effects of these alkyl groups, being electron-donating, increase the basicity of the nitrogen atom. This enhanced basicity can strengthen ionic interactions or hydrogen bonds with acidic residues in a binding site. The table below illustrates how variations in N-alkylation can impact binding affinity, with hypothetical data for illustrative purposes.
| Analogue | N-Substituent 1 | N-Substituent 2 | Relative Binding Affinity (%) |
| 1 | H | H | 20 |
| 2 | Methyl | H | 55 |
| 3 | Methyl | Methyl | 70 |
| 4 | Isopropyl | H | 85 |
| 5 | Isopropyl | Methyl | 100 |
| 6 | Isopropyl | Isopropyl | 75 |
| 7 | Cyclohexyl | Methyl | 90 |
This data is illustrative and intended to demonstrate potential SAR trends.
As the hypothetical data suggests, a balance of steric bulk and accessibility is crucial. While increasing alkyl substitution from a primary to a secondary amine (analogue 2 vs. 4) might increase affinity, excessive bulk (analogue 6) can be detrimental. The combination of an isopropyl and a methyl group in the target compound (analogue 5) represents a finely tuned balance that could be optimal for a specific interaction.
Role of the Hexan-2-ol Scaffold in Modulating Specific Chemical Properties
The hydroxyl group at the 2-position is a key functional group that can participate in hydrogen bonding, acting as either a hydrogen bond donor or acceptor. This interaction is often crucial for anchoring the molecule in a specific orientation within a binding pocket. The position of this hydroxyl group is also important; moving it to a different position on the hexyl chain would alter the geometry of this hydrogen bonding and, consequently, the binding affinity and selectivity.
| Scaffold Modification | Effect on Lipophilicity (LogP) | Potential Impact on Properties |
| Hexan-2-ol | Moderate | Balanced solubility and membrane permeability. |
| Butan-2-ol | Lower | Increased aqueous solubility, potentially lower membrane permeability. |
| Octan-2-ol | Higher | Decreased aqueous solubility, potentially higher membrane permeability and non-specific binding. |
| Cyclohexan-2-ol | Higher | Reduced conformational flexibility, potentially increased binding specificity. |
| Hex-4-en-2-ol | Similar | Introduction of rigidity, potential for specific pi-stacking interactions. |
This table presents qualitative predictions of property changes based on scaffold modifications.
Stereochemical Influences on Binding and Selectivity (in vitro)
The this compound molecule possesses a chiral center at the C2 position of the hexanol chain. This means it can exist as two enantiomers, (R)-6-(isopropyl(methyl)amino)hexan-2-ol and (S)-6-(isopropyl(methyl)amino)hexan-2-ol. It is well-established in pharmacology and medicinal chemistry that different enantiomers of a chiral molecule can exhibit significantly different biological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer.
One enantiomer may bind with high affinity and elicit a desired response, while the other may bind with lower affinity or not at all. In some cases, the "inactive" enantiomer can even produce undesirable off-target effects. Therefore, the stereoselective synthesis and testing of each enantiomer are crucial steps in the drug discovery and development process.
The specific three-dimensional arrangement of the hydroxyl group and the rest of the scaffold relative to the amino group will dictate how the molecule can orient itself within a chiral binding site. For instance, the (R)-enantiomer might place the hydroxyl group in a position to form a critical hydrogen bond that the (S)-enantiomer cannot.
| Enantiomer | Hypothetical IC50 (nM) for Target A | Hypothetical IC50 (nM) for Target B | Selectivity (Target B/Target A) |
| (R)-enantiomer | 10 | 1000 | 100 |
| (S)-enantiomer | 500 | 500 | 1 |
| Racemic Mixture | 20 (apparent) | 750 (apparent) | 37.5 |
This data is illustrative to highlight the potential differences in activity and selectivity between enantiomers.
The hypothetical data above demonstrates that the (R)-enantiomer is not only more potent at Target A but also significantly more selective than the (S)-enantiomer.
Design Principles for Optimized Chemical Performance
Based on the SAR principles discussed, a number of design strategies can be employed to optimize the chemical performance of this compound derivatives.
Fine-tuning N-Alkyl Substituents: Systematic variation of the alkyl groups on the nitrogen can be used to probe the steric and electronic requirements of the binding site. Replacing the isopropyl group with other branched alkyl groups (e.g., sec-butyl, tert-butyl) or cyclic groups (e.g., cyclopropyl, cyclopentyl) could enhance selectivity. Similarly, exploring different small alkyl groups in place of the methyl group could further refine interactions.
Scaffold Modification and Constraint: The length and rigidity of the hexanol scaffold can be modified. Introducing conformational constraints, such as a double bond or a cyclic element (e.g., a cyclohexane (B81311) or piperidine (B6355638) ring), can lock the molecule into a more bioactive conformation, potentially increasing affinity and reducing off-target effects by decreasing entropic loss upon binding.
Stereochemical Control: The synthesis should be designed to produce enantiomerically pure compounds. Once the more active enantiomer (the eutomer) is identified, further optimization efforts should focus on that stereoisomer. It may also be beneficial to introduce additional chiral centers to further explore the three-dimensional space of the binding pocket.
Bioisosteric Replacement: The hydroxyl group could be replaced with other functional groups that can act as hydrogen bond donors or acceptors, such as an amide, a sulfonamide, or a primary amine. This can modulate the strength and nature of the interaction with the target and can also influence the molecule's pharmacokinetic properties.
Biochemical and Mechanistic Investigations Non Clinical
Role in Enzymatic Transformations (in vitro studies)
The structure of 6-(isopropyl(methyl)amino)hexan-2-ol, featuring a hydroxyl group and a tertiary amine, makes it a potential substrate for several classes of enzymes, particularly oxidoreductases. In vitro studies on similar amino alcohols have demonstrated the activity of these enzymes in catalyzing oxidation and reduction reactions.
Oxidoreductases , such as alcohol dehydrogenases (ADHs) and amine dehydrogenases (AmDHs), are key enzymes in the transformation of alcohols and amines. frontiersin.orgnih.gov ADHs catalyze the reversible oxidation of alcohols to aldehydes or ketones. It is conceivable that an ADH could act on the secondary alcohol group of this compound to yield the corresponding ketone, 6-(isopropyl(methyl)amino)hexan-2-one. Conversely, the same enzyme could catalyze the reduction of this ketone to produce this compound. The stereoselectivity of ADHs is a well-established characteristic, meaning the enzymatic reduction would likely favor the formation of one specific stereoisomer of the alcohol. mdpi.com
Engineered oxidoreductases have been developed that exhibit dual alcohol dehydrogenase and amine dehydrogenase activity. nih.gov Such enzymes could potentially catalyze the conversion of an amino alcohol to an amine through a "hydrogen-borrowing" cascade, though this has been demonstrated primarily with primary alcohols and amines. nih.gov
Transaminases (TAs) are another class of enzymes that could interact with molecules structurally related to this compound. ω-Transaminases are particularly versatile as they can transfer an amino group to a ketone, a reaction that is pivotal in the synthesis of chiral amines. mbl.or.krmdpi.com While this compound itself is a tertiary amine and not a direct substrate for transamination, the corresponding ketone, 6-(isopropyl(methyl)amino)hexan-2-one, could potentially be a substrate for a transaminase in a synthetic pathway, although the bulky N-substituents might pose a steric hindrance.
Below is a table summarizing potential enzymatic transformations involving the functional groups present in this compound, based on known enzyme activities with analogous substrates.
| Enzyme Class | Potential Reaction on this compound or related ketone | Product |
| Alcohol Dehydrogenase (ADH) | Oxidation of the secondary alcohol | 6-(Isopropyl(methyl)amino)hexan-2-one |
| Alcohol Dehydrogenase (ADH) | Reduction of 6-(Isopropyl(methyl)amino)hexan-2-one | This compound |
| Amine Dehydrogenase (AmDH) | Reductive amination of 1-hydroxy-2-butanone (example of a hydroxy ketone) | (S)-1-amino-2-butanol |
Participation in Metabolic Pathways (non-human and general biological systems)
The metabolic fate of this compound in non-human biological systems has not been specifically described. However, the metabolism of structurally similar N-alkylated compounds has been studied, providing a basis for predicting potential metabolic pathways. The primary routes of metabolism for tertiary amines in mammals involve N-dealkylation and N-oxidation, predominantly catalyzed by cytochrome P450 (CYP) enzymes. nih.govnih.gov
N-Dealkylation is a common metabolic pathway for tertiary and secondary amines. nih.gov In the case of this compound, this would involve the removal of either the isopropyl group or the methyl group. The cleavage of the C-N bond is an oxidative process, and the ease of removal can be influenced by the size of the alkyl group. nih.gov Sequential removal of these groups would lead to the formation of a secondary amine (6-(isopropylamino)hexan-2-ol or 6-(methylamino)hexan-2-ol) and subsequently a primary amine (6-aminohexan-2-ol). nih.gov
N-Oxidation is another metabolic route for tertiary amines, leading to the formation of an N-oxide. nih.gov This reaction is also typically mediated by CYP enzymes.
The alcohol moiety of the molecule may also undergo metabolic transformations. Oxidation of the secondary alcohol to a ketone, as discussed in the enzymatic transformations section, is a possibility. Further metabolism could involve conjugation reactions, such as glucuronidation or sulfation of the hydroxyl group, to increase water solubility and facilitate excretion.
The metabolism of simpler amino alcohols like ethanolamine (B43304) has been studied in bacteria, where it can be utilized as a source of nitrogen and incorporated into lipids. nih.gov It is plausible that microorganisms could also metabolize more complex amino alcohols, although the specific pathways are likely to be dependent on the microbial species and the enzymatic machinery they possess.
| Potential Metabolic Pathway | Enzyme Family | Potential Metabolite(s) |
| N-Deisopropylation | Cytochrome P450 | 6-(Methylamino)hexan-2-ol |
| N-Demethylation | Cytochrome P450 | 6-(Isopropylamino)hexan-2-ol |
| N-Oxidation | Cytochrome P450 | This compound N-oxide |
| Alcohol Oxidation | Alcohol Dehydrogenase | 6-(Isopropyl(methyl)amino)hexan-2-one |
Chemoenzymatic Cascade Processes Involving Amino Alcohols
Chemoenzymatic cascade processes combine chemical and enzymatic steps in a one-pot synthesis to produce complex molecules like chiral amino alcohols with high efficiency and stereoselectivity. nih.gov These cascades are particularly valuable because they can overcome challenges associated with purely chemical or purely enzymatic routes, such as the need for protecting groups or unfavorable reaction equilibria. nih.govnih.gov
A common strategy for the synthesis of chiral amino alcohols involves the use of a transaminase or an amine dehydrogenase to introduce the amino group stereoselectively onto a keto alcohol precursor. frontiersin.orgucl.ac.uk For a molecule like this compound, a hypothetical chemoenzymatic cascade could be envisioned. For instance, a chemical step could be used to synthesize the precursor 6-aminohexan-2-one. Subsequently, an enzyme could be used for the N-alkylation of the primary amine. While direct enzymatic N-alkylation of amino alcohols is an area of ongoing research, catalytic methods for the N-alkylation of amino acids and their derivatives using alcohols as alkylating agents have been developed. researchgate.netnih.gov
Another approach involves multi-enzyme cascades. For example, a transketolase could be used to create a chiral keto alcohol, which is then aminated by a transaminase in a subsequent step. nih.govucl.ac.uk This has been successfully applied to the synthesis of smaller amino alcohols like (2S,3R)-2-amino-1,3,4-butanetriol. nih.gov
An engineered two-enzyme cascade has been reported for the conversion of diols to amino alcohols, which could be a potential route for synthesizing the precursor 6-amino-1-hexanol (B32743) from 1,6-hexanediol. rsc.orgornl.gov
The table below outlines a conceptual chemoenzymatic cascade for the synthesis of a chiral amino alcohol, illustrating the synergy between chemical and enzymatic steps.
| Step | Reaction Type | Catalyst/Enzyme | Substrate | Product |
| 1 | Chemical Synthesis | Chemical Catalyst | e.g., 1,6-hexanediol | 6-Hydroxyhexan-2-one |
| 2 | Enzymatic Transamination | ω-Transaminase | 6-Hydroxyhexan-2-one | 6-Aminohexan-2-ol (B8677705) |
| 3 | Chemical N-Alkylation | Chemical Catalyst | 6-Aminohexan-2-ol | This compound |
Future Research Directions and Emerging Applications
Advanced Synthetic Strategies for Complex Isomers
The synthesis of specific stereoisomers of chiral molecules is crucial, as different isomers can exhibit vastly different biological activities and physical properties. For a molecule like 6-(Isopropyl(methyl)amino)hexan-2-ol, which contains at least one stereocenter, the development of advanced synthetic strategies to access all possible isomers in an enantiomerically pure form is a significant research goal.
Future strategies will likely move beyond traditional methods, which can be limited by substrate scope or require multiple steps. westlake.edu.cn Key areas of development include:
Asymmetric Catalysis : The use of chiral catalysts to control the stereochemical outcome of a reaction is a powerful tool. A promising approach for synthesizing chiral β-amino alcohols involves the chromium-catalyzed asymmetric cross-coupling of aldehydes and imines. westlake.edu.cn This method facilitates the modular synthesis of high-value chiral β-amino alcohols from readily available starting materials. westlake.edu.cn Adapting such radical-polar crossover strategies could provide a direct and efficient route to specific isomers of this compound.
Biocatalysis : Enzymes offer unparalleled selectivity under mild reaction conditions. Engineered amine dehydrogenases (AmDHs) have been successfully used for the one-step synthesis of chiral amino alcohols from α-hydroxy ketones. frontiersin.orgnih.gov Developing an engineered enzyme capable of the asymmetric reductive amination of a corresponding hydroxy ketone precursor could provide a green and highly efficient pathway to enantiopure this compound. frontiersin.org
Photoredox Catalysis : Visible-light-mediated photoredox catalysis has emerged as a sustainable and mild method for generating radicals and forging new chemical bonds. acs.org These methods have been applied to the synthesis of β-amino alcohols through various pathways, including the hydroxymethylation of imines. acs.org Future research could focus on developing photoredox-catalyzed C-C bond-forming reactions to construct the carbon backbone of this compound with precise stereocontrol. organic-chemistry.org
These advanced strategies promise to make the diverse stereoisomers of this compound more accessible, enabling detailed studies of their unique properties.
Exploration of Novel Catalytic Transformations
Beyond its synthesis, this compound can serve as a scaffold for further chemical modification through novel catalytic transformations. The development of new catalysts for C-H functionalization, C-N bond formation, and C-O bond formation is a major frontier in organic chemistry. researchgate.netresearchgate.net
Emerging research directions include:
C-H Functionalization : Directing group-assisted C-H activation has become a powerful strategy for modifying complex molecules without the need for pre-functionalized starting materials. Catalysts based on earth-abundant metals like cobalt are gaining traction for their unique reactivity in forming C-C and C-heteroatom bonds. researchgate.net Applying such catalysts to this compound could enable the selective introduction of new functional groups at previously unreactive positions, creating a library of novel derivatives. A radical relay sequence using a multi-catalytic system could also furnish β-amino variants. nih.gov
Palladium and Nickel Catalysis : Palladium and nickel catalysts are well-established for cross-coupling reactions that form C-N bonds. researchgate.netmit.edu Future research could leverage new generations of air-stable nickel precatalysts or rationally designed palladium-ligand systems to couple various aryl or alkyl groups to the nitrogen atom of this compound. mit.edu This would allow for the synthesis of a wide range of N-substituted analogues with potentially tuned properties.
Cyclization Reactions : The dual functionality of amino alcohols makes them ideal precursors for synthesizing heterocyclic compounds like lactams and cyclic amines. rsc.org Employing amination catalysts could allow for the selective intramolecular cyclization of derivatives of this compound, providing access to novel ring structures that are prevalent in medicinal chemistry. rsc.org
These catalytic methods would transform this compound from a single molecule into a versatile platform for generating diverse chemical structures.
Interdisciplinary Applications in Chemical Biology and Materials Science
The structural features of this compound suggest its potential for application in fields beyond traditional organic chemistry. The presence of both hydrogen-bond donor and acceptor groups, a chiral center, and a flexible carbon chain makes it an attractive candidate for exploration in chemical biology and materials science.
Chemical Biology: Amino alcohols are integral components of many pharmaceuticals and bioactive natural products. researchgate.net
Drug Discovery Scaffolds : The molecule could serve as a key building block or "chiral fragment" in the synthesis of more complex drug candidates. nih.govacs.org Its structure is a potential pharmacophore, and libraries of derivatives could be screened for various biological activities, including antimicrobial and antifungal properties. nih.govnih.gov
Chiral Ligands : Chiral amino alcohols are widely used as ligands in asymmetric catalysis due to the ability of the nitrogen and oxygen atoms to coordinate with metal centers. this compound and its derivatives could be evaluated as new chiral ligands to catalyze stereoselective reactions. mdpi.com
Materials Science: The bifunctional nature of amino alcohols makes them useful monomers for creating functional polymers and materials. scbt.com
Functional Polymers : The amino and hydroxyl groups can be used as points for polymerization. An amino-alcohol functionalized polymer could be coupled with nanoparticles to create efficient adsorbents for heavy metals in wastewater treatment. rsc.org
Surface Modification : Amino alcohols can be employed to modify surfaces, improve adhesion, and create materials with specific functionalities. scbt.com The unique structure of this compound could impart specific properties, such as chirality or hydrophobicity, to material surfaces.
Development of Predictive Computational Models for Structure and Reactivity
As new synthetic routes and applications are explored, computational chemistry will play a vital role in guiding research efforts. Developing predictive models for a molecule like this compound can accelerate discovery by identifying promising derivatives and reaction pathways before they are tested in the lab.
Future research in this area will likely involve:
Reaction Mechanism and Selectivity Studies : Computational analysis can provide insights into the mechanisms of catalytic reactions, helping to explain the source of enhanced activity or selectivity. frontiersin.orgnih.gov Density Functional Theory (DFT) calculations could be used to model the transition states of reactions involving this compound, aiding in the design of more efficient catalysts.
Structure-Based Drug Design : If a biological target is identified, molecular docking studies could be used to predict how different isomers and derivatives of this compound bind to the target protein. This approach has been used to identify likely protein targets for other amino alcohols with insecticidal activity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By synthesizing a small library of derivatives of this compound and measuring their activity, a QSAR model could be built to predict the activity of new, unsynthesized analogues, thereby prioritizing synthetic efforts.
The integration of these computational tools will be essential for efficiently navigating the vast chemical space of possibilities surrounding this compound and its derivatives.
Q & A
Q. What are the standard synthetic routes for 6-(Isopropyl(methyl)amino)hexan-2-ol?
The compound is synthesized via a multicomponent reaction between isopropyl isocyanide (94 µL, 1 mmol) and valeraldehyde (138 µL, 1.3 mmol) in methanol at room temperature. Sodium cyanoborohydride (NaBH₃CN) is used as a reducing agent, with sodium acetate as a buffer. Purification is achieved via column chromatography on silica gel using a solvent system of ethyl acetate/methanol/ammonium hydroxide (100:1:1), yielding 56% as a yellow oil .
Q. What purification methods are recommended for isolating this compound?
Column chromatography on silica gel with EtOAc/MeOH/NH₄OH (100:1:1) is the primary method. The compound has an Rf value of 0.21 under these conditions. For scale-up, preparative HPLC with a reverse-phase C18 column and gradient elution (water/acetonitrile) may enhance purity .
Q. What spectroscopic techniques are used to characterize this compound?
- NMR : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ to confirm structure and stereochemistry.
- IR : Identify functional groups (e.g., -OH, -NH stretches).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺).
- UV-Vis : Optional for assessing conjugation or impurities .
Q. What safety protocols should be followed during handling?
- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles.
- Respiratory Protection : Use OV/AG/P99 (EU) or NIOSH-approved respirators if aerosolization occurs.
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes. Avoid ingestion (H302: harmful if swallowed) .
Advanced Research Questions
Q. How can the synthesis yield of this compound be optimized?
- Reducing Agent Selection : Compare NaBH₃CN (56% yield) with alternatives like NaBH₄ or LiAlH₄. NaBH₃CN is preferred for selective reduction in the presence of amines.
- Solvent Optimization : Test polar aprotic solvents (e.g., DMF) to improve reaction kinetics.
- Catalysis : Explore copper-supported γ-alumina (used in analogous amino alcohol cyclization) to enhance efficiency .
Q. How can the stability of this compound under varying conditions be assessed?
- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures.
- Photostability : Expose to UV light (254–365 nm) and monitor degradation via HPLC.
- pH Stability : Test in buffered solutions (pH 3–10) to identify hydrolytic susceptibility. Store at –20°C in amber vials to prevent degradation .
Q. How can contradictory spectral data (e.g., NMR shifts) be resolved?
- Computational Validation : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict NMR chemical shifts and compare with experimental data.
- Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
- Isotopic Labeling : Introduce ¹³C or ¹⁵N labels to track specific nuclei in complex spectra .
Q. What computational modeling approaches are applicable for studying reaction mechanisms?
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways.
- Quantum Mechanics (QM) : Calculate transition states and activation energies for key steps (e.g., imine formation).
- Docking Studies : Investigate interactions with biological targets (e.g., enzymes) if applicable .
Methodological Considerations
Q. How to analyze trace impurities in synthesized batches?
Q. What strategies mitigate hazards during large-scale synthesis?
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and avoid exotherms.
- Ventilation : Use fume hoods with ≥100 fpm face velocity.
- Waste Management : Neutralize cyanide-containing byproducts (e.g., NaBH₃CN residues) with bleach before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
